Methyl 2-Methyltetrahydrofuran-2-carboxylate
Overview
Description
Methyl 2-Methyltetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is a colorless to yellow liquid at room temperature .
Synthesis Analysis
Methyl 2-Methyltetrahydrofuran-2-carboxylate can be synthesized through an efficient and clean method which includes the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate .Molecular Structure Analysis
The IUPAC name for Methyl 2-Methyltetrahydrofuran-2-carboxylate is methyl 2-methyltetrahydro-2-furancarboxylate . The InChI code for this compound is 1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 .Chemical Reactions Analysis
Much like tetrahydrofuran, 2-methyltetrahydrofuran can act as a Lewis base in organometallic reactions . It can also undergo regioselective deprotonation at C-2 with LDA followed by the DMF-mediated formylation .Physical And Chemical Properties Analysis
Methyl 2-Methyltetrahydrofuran-2-carboxylate is a colorless to yellow liquid at room temperature . It has a molecular weight of 144.17 .Scientific Research Applications
1. Organometallic Chemistry
- Application : 2-MeTHF has been used as an alternative to classical tetrahydrofuran (THF) in organometallic chemistry due to its higher stability with basic organometallic reagents. It is suitable for processes involving sensitive species including asymmetric transformations .
- Methods : The use of 2-MeTHF in organometallic transformations ranges from carbanions to radical and transition metal-catalyzed processes .
- Results : The presence of a methyl group at the 2-position of 2-MeTHF has a dramatic effect on the decomposition, as reflected by the much higher value of t 1/2 = 130 min at 35 °C compared to THF .
2. Extraction of Natural Products
- Application : 2-MeTHF is used in the extraction of natural products. It is considered a potential alternative solvent to n-hexane for the extraction of various products .
- Methods : An experimental study was conducted with 2-MeTHF, in comparison to n-hexane, for the extraction of carotenoids and aromas .
- Results : The results of these studies show that 2-MeTHF is a potential alternative solvent to n-hexane for the extraction of various products .
3. Biocatalysis
- Application : 2-MeTHF has been used in biocatalysis with applications for different enzymes (hydrolases, oxidoreductases, lyases, etc.), as well as in innovative combinations such as gas-liquid mixtures (CO2-2-MeTHF expanded phase), in multi-step enzymatic systems, and flow biocatalysis .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
4. C-C Bond Forming Reactions
- Application : 2-MeTHF may be used as an alternative solvent to Dimethyl sulfoxide (DMSO) or methyl tert-butyl ether (MTBE) in the C-C bond forming reactions catalyzed by lyase enzyme .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
5. Electrolyte Formulation
- Application : 2-MeTHF is useful in the electrolyte formulation for secondary lithium electrodes .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
6. Organocatalysis
- Application : 2-MeTHF is used in organocatalysis. Its physical and chemical properties, such as its low miscibility with water, boiling point, and remarkable stability compared to other cyclic-based solvents such as THF, make it appealing for applications in syntheses involving organometallics, organocatalysis .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
7. Processing Lignocellulosic Materials
- Application : 2-MeTHF is used for processing lignocellulosic materials .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
8. Component in Alternative Fuels
- Application : 2-MeTHF is used as a component in alternative fuels .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
9. Organocatalysis
- Application : 2-MeTHF is used in organocatalysis. Its physical and chemical properties, such as its low miscibility with water, boiling point, and remarkable stability compared to other cyclic-based solvents such as THF, make it appealing for applications in syntheses involving organometallics, organocatalysis .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
10. Processing Lignocellulosic Materials
- Application : 2-MeTHF is used for processing lignocellulosic materials .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
11. Component in Alternative Fuels
Safety And Hazards
Methyl 2-Methyltetrahydrofuran-2-carboxylate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H225, H302, H315, H318, H319, H335 . These hazard statements indicate that the substance is highly flammable, harmful if swallowed, causes skin irritation, and causes serious eye damage .
properties
IUPAC Name |
methyl 2-methyloxolane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJSQEOFZMFXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704885 | |
Record name | Methyl 2-methyloxolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Methyltetrahydrofuran-2-carboxylate | |
CAS RN |
1218915-91-3 | |
Record name | Methyl 2-methyloxolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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